molecular formula C11H14SSn B14625442 Stannane, benzo[b]thien-2-yltrimethyl- CAS No. 57083-16-6

Stannane, benzo[b]thien-2-yltrimethyl-

Cat. No.: B14625442
CAS No.: 57083-16-6
M. Wt: 297.01 g/mol
InChI Key: KQGIXAQXDDCUMT-UHFFFAOYSA-N
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Description

Stannane, benzo[b]thien-2-yltrimethyl- is a chemical compound with the molecular formula C11H14SSn. It is also known as benzo[b]thien-2-yltrimethylstannane. This compound is part of the organotin family, which are compounds containing tin atoms bonded to carbon atoms. Organotin compounds are widely used in various industrial applications due to their unique chemical properties .

Preparation Methods

The synthesis of stannane, benzo[b]thien-2-yltrimethyl- typically involves the reaction of benzo[b]thiophene with trimethyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Chemical Reactions Analysis

Stannane, benzo[b]thien-2-yltrimethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The trimethylstannyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine .

Scientific Research Applications

Stannane, benzo[b]thien-2-yltrimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of stannane, benzo[b]thien-2-yltrimethyl- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in the modulation of enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Stannane, benzo[b]thien-2-yltrimethyl- can be compared with other organotin compounds, such as:

    Trimethyltin chloride: A simpler organotin compound used in similar applications.

    Tributyltin chloride: Another organotin compound with different chemical properties and applications.

    Tetramethyltin: A related compound with four methyl groups bonded to the tin atom.

The uniqueness of stannane, benzo[b]thien-2-yltrimethyl- lies in its benzo[b]thiophene moiety, which imparts distinct chemical and biological properties compared to other organotin compounds .

Properties

CAS No.

57083-16-6

Molecular Formula

C11H14SSn

Molecular Weight

297.01 g/mol

IUPAC Name

1-benzothiophen-2-yl(trimethyl)stannane

InChI

InChI=1S/C8H5S.3CH3.Sn/c1-2-4-8-7(3-1)5-6-9-8;;;;/h1-5H;3*1H3;

InChI Key

KQGIXAQXDDCUMT-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC2=CC=CC=C2S1

Origin of Product

United States

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